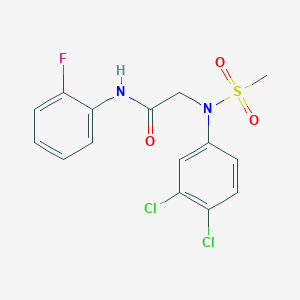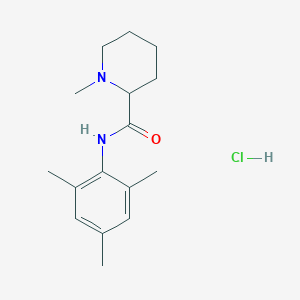![molecular formula C21H22O3 B4897000 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as MMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMNP is a naphthalene derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can interact with various proteins and enzymes in cells, leading to changes in cellular signaling pathways. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can induce apoptosis, a type of programmed cell death, in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can improve cognitive function in animal models of Alzheimer's disease. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not very water-soluble, which can make it challenging to use in aqueous environments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is also relatively unstable, which can make it difficult to store and handle.
Orientations Futures
There are several future directions for research on 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based materials for use in organic electronics. Another area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based therapeutics for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its potential applications in other fields, such as material science and biotechnology.
Conclusion:
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, and it has been extensively studied for its potential applications in material science, organic electronics, and biomedical research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects, and it has several advantages as a research tool. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. Further research is needed to fully understand the potential of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its future applications.
Méthodes De Synthèse
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. This method involves the reaction of 2-bromonaphthalene with 3-(2-methoxy-4-methylphenoxy)propylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In biomedical research, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-16-8-11-20(21(14-16)22-2)24-13-5-12-23-19-10-9-17-6-3-4-7-18(17)15-19/h3-4,6-11,14-15H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLGWRAMNQZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxy-4-methylphenoxy)propoxy]naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)


![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)

![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)